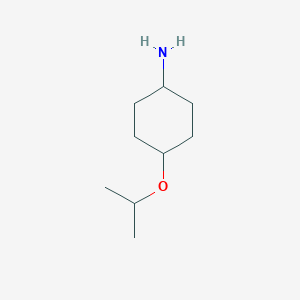

4-propan-2-yloxycyclohexan-1-amine

描述

Contextualization within Cyclohexane (B81311) Derivatives Research

Cyclohexane derivatives are a broad class of organic compounds that feature a six-carbon ring. Their non-polar nature and ability to exist in different conformations, primarily the chair and boat forms, make them versatile scaffolds in organic synthesis. taylorandfrancis.com Research on cyclohexane derivatives often focuses on how different substituent groups influence the ring's conformation and, consequently, its reactivity. The introduction of functional groups like amines and ethers, as seen in 4-propan-2-yloxycyclohexan-1-amine, can significantly alter the compound's physical and chemical characteristics. ontosight.aiworldofmolecules.com These derivatives are often used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. ppor.az

Significance of Aminocyclohexane Frameworks in Chemical Science

The aminocyclohexane framework, a core component of this compound, is of particular importance in medicinal chemistry. nih.gov Aminocyclitols, which are amino polyhydroxy cycloalkanes, are found in various natural products with significant biological activities, including aminoglycoside antibiotics. nih.gov The amino group provides a site for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. wikipedia.org The versatility of the aminocyclohexane scaffold has led to its use in the design of a wide range of therapeutic agents. nih.gov

Current Research Landscape and Gaps Pertaining to this compound

While the broader classes of cyclohexane derivatives and aminocyclohexane frameworks are well-studied, specific research on this compound is limited. Publicly available literature and databases provide basic information such as its chemical formula and structure, but in-depth studies on its synthesis, reactivity, and potential applications are not extensively documented. uni.lubldpharm.com This represents a significant gap in the current research landscape. The lack of detailed studies means that the specific properties and potential uses of this compound remain largely unexplored.

Research Objectives and Scope for this compound Studies

Given the importance of the aminocyclohexane framework, future research on this compound could focus on several key objectives. A primary goal would be to develop and optimize a stereoselective synthesis for the compound to allow for the investigation of individual stereoisomers. Subsequent research could then explore its potential as a building block in the synthesis of novel bioactive molecules. Investigating its physical and chemical properties in more detail would also be crucial. The scope of such studies would likely involve organic synthesis, spectroscopic analysis, and potentially, preliminary biological screening to identify any interesting pharmacological activities.

Chemical Compound Data

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-propan-2-yloxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)11-9-5-3-8(10)4-6-9/h7-9H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBZEOYMXOCRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280728 | |

| Record name | trans-4-(1-Methylethoxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-66-8 | |

| Record name | trans-4-(1-Methylethoxy)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propan 2 Yloxycyclohexan 1 Amine

Retrosynthetic Analysis of 4-propan-2-yloxycyclohexan-1-amine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves disconnecting the ether and amine functionalities, leading back to simpler, more readily available precursors.

The primary C-N bond of the amine can be disconnected via a reductive amination pathway, pointing to 4-propan-2-yloxycyclohexan-1-one as a key intermediate. This ketone already possesses the required isopropoxy group.

Further disconnection of the C-O ether bond in 4-propan-2-yloxycyclohexan-1-one through a Williamson ether synthesis strategy leads to 4-hydroxycyclohexanone (B83380) and an isopropyl halide or a related species with a suitable leaving group. 4-hydroxycyclohexanone is a commercially available and versatile starting material.

An alternative disconnection could involve first creating the C-N bond on a cyclohexane (B81311) ring and then introducing the ether linkage. For instance, starting from 4-aminocyclohexanol , the isopropoxy group could be introduced via a Williamson ether synthesis. This pathway offers different strategic advantages, particularly in controlling stereochemistry.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the effective construction and functionalization of the cyclohexane core. This involves the strategic synthesis of the cyclohexane ring system, the introduction of the isopropoxy group, and the final amination step.

Synthesis of Cyclohexane Ring Systems

The cyclohexane scaffold is typically derived from readily available starting materials. A common and efficient precursor is 1,4-cyclohexanedione . The selective mono-reduction of this diketone is a critical step to furnish 4-hydroxycyclohexanone , a key intermediate in one of the proposed synthetic routes. This selective reduction can be achieved using various chemo- and stereoselective methods, including enzymatic reductions which can offer high levels of control.

| Precursor | Product | Reagents/Conditions | Typical Yield | Reference |

| 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | Keto Reductase (KRED) | Good to Excellent | d-nb.info |

| 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | NaBH₄, CeCl₃·7H₂O | High | N/A |

Alternatively, trans-4-aminocyclohexanol is a commercially available starting material that can serve as a direct precursor, simplifying the initial steps of the synthesis. researchgate.net The choice of precursor will significantly influence the subsequent functionalization strategy.

Introduction of the Isopropoxy Moiety

The Williamson ether synthesis is the most direct and widely employed method for introducing the isopropoxy group. masterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an isopropyl electrophile.

Starting from 4-hydroxycyclohexanone , the hydroxyl group can be deprotonated with a strong base such as sodium hydride (NaH) to form the corresponding alkoxide. Subsequent reaction with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, yields the target intermediate, 4-propan-2-yloxycyclohexan-1-one .

| Starting Material | Reagents | Product | Typical Yield | Reference |

| 4-Hydroxycyclohexanol | 1. NaH; 2. 2-Bromopropane | 4-Isopropoxycyclohexanol | Good | masterorganicchemistry.com |

| 4-Hydroxycyclohexanone | 1. NaH; 2. 2-Iodopropane | 4-Propan-2-yloxycyclohexan-1-one | Moderate to Good | masterorganicchemistry.com |

Care must be taken to select appropriate reaction conditions to minimize potential side reactions, such as elimination, particularly if secondary alkyl halides are used.

Amination Techniques

The introduction of the amine group is a crucial final step. Reductive amination is a highly effective and versatile method for this transformation. organic-chemistry.org This one-pot reaction involves the condensation of a ketone with an aminating agent to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Starting from 4-propan-2-yloxycyclohexan-1-one , reaction with an ammonia (B1221849) source, such as ammonia itself or ammonium (B1175870) acetate, in the presence of a suitable reducing agent will yield this compound. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for the iminium ion over the ketone starting material. organic-chemistry.org

| Ketone Precursor | Aminating Agent | Reducing Agent | Product | Stereoselectivity | Reference |

| 4-tert-Butylcyclohexanone | NH₃ | H₂, Raney Ni | 4-tert-Butylcyclohexylamine | Mixture of cis/trans | N/A |

| 4-Propan-2-yloxycyclohexan-1-one | NH₄OAc | NaBH₃CN | This compound | Mixture of cis/trans | organic-chemistry.org |

The stereochemical outcome of the reduction (i.e., the cis/trans ratio of the product) can be influenced by the choice of reducing agent and the steric bulk of the substituents on the cyclohexane ring.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound requires a higher level of synthetic control. Chiral auxiliary-based methods are a powerful strategy for achieving high diastereoselectivity and, ultimately, accessing enantiomerically pure products.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries that have been successfully employed in a wide range of asymmetric syntheses. wikipedia.orgcaltech.edu

A plausible strategy for the stereoselective synthesis of a specific enantiomer of this compound could involve the use of a chiral auxiliary to direct the amination step. For example, a chiral amine could be used as the aminating agent in a reductive amination reaction with 4-propan-2-yloxycyclohexan-1-one. The chiral auxiliary would direct the hydride attack to one face of the intermediate iminium ion, leading to a diastereomeric mixture of products that can be separated. Subsequent removal of the chiral auxiliary would then yield the desired enantiomer of the target amine.

Alternatively, a chiral auxiliary could be attached to a precursor molecule to direct a subsequent reaction. For instance, an Evans-type oxazolidinone could be acylated with a derivative of 4-oxocyclohexanecarboxylic acid. Subsequent stereoselective reduction of the ketone and introduction of the isopropoxy group, followed by cleavage of the auxiliary and conversion of the carboxylic acid to an amine (e.g., via a Curtius rearrangement), could provide a pathway to a specific enantiomer.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Aldol Reaction | N-Acyloxazolidinone | >95% | wikipedia.orgbath.ac.uk |

| Pseudoephedrine | Alkylation | Pseudoephedrine Amide | >98% | caltech.edu |

Asymmetric Catalysis in this compound Synthesis

The creation of specific stereoisomers of this compound is crucial for its potential applications, as different isomers can exhibit varied biological activities and physical properties. Asymmetric catalysis offers a powerful tool for achieving high enantioselectivity in the synthesis of such chiral amines. A primary route for the synthesis of this compound is the reductive amination of the corresponding ketone, 4-propan-2-yloxycyclohexanone.

Asymmetric reductive amination can be achieved using chiral catalysts that facilitate the enantioselective reduction of an intermediate imine or enamine. One prominent approach involves the use of chiral phosphoric acids (CPAs) as organocatalysts. For instance, a binaphthyl-derived phosphoric acid catalyst, such as TRIP, has been effectively used in the reductive amination of α-branched aldehydes, achieving high yields and enantioselectivities. While not specifically documented for 4-propan-2-yloxycyclohexanone, this methodology could be adapted. The reaction would proceed via the formation of an imine between 4-propan-2-yloxycyclohexanone and an amine source (e.g., ammonia or a protected amine equivalent), followed by a stereoselective reduction using a Hantzsch ester as the hydride source in the presence of the chiral phosphoric acid catalyst.

Another strategy involves the use of transition metal catalysts with chiral ligands. For example, iridium and rhodium complexes with chiral phosphine (B1218219) or diamine ligands have been successfully employed in the asymmetric hydrogenation of imines. The synthesis of this compound could, therefore, be envisioned through the initial formation of the imine from 4-propan-2-yloxycyclohexanone, followed by asymmetric hydrogenation using a suitable chiral transition metal catalyst. The choice of ligand is critical for achieving high enantiomeric excess (ee).

A hypothetical reaction scheme for the asymmetric reductive amination is presented below:

Table 1: Hypothetical Catalysts for Asymmetric Reductive Amination

| Catalyst Type | Chiral Component Example | Potential Reducing Agent | Key Feature |

| Organocatalyst | (R)-TRIP (Chiral Phosphoric Acid) | Hantzsch Ester | Metal-free, mild conditions. |

| Transition Metal | [Ir(cod)Cl]₂ / (R)-BINAP | H₂ | High turnover numbers and enantioselectivity. |

| Transition Metal | RuCl₂(R-xyl-p-phos)(R-daipen) | H₂ | Effective for a broad range of ketones. |

Enzymatic Synthesis and Biocatalysis for Stereocontrol

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering exceptional stereoselectivity under mild reaction conditions. rsc.org For the synthesis of this compound, transaminases (TAs) are particularly relevant enzymes. nih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov In this case, 4-propan-2-yloxycyclohexanone would serve as the amine acceptor. The stereochemical outcome of the reaction is dictated by the specific transaminase used, as both (R)- and (S)-selective transaminases are available. This allows for the production of either enantiomer of this compound with high optical purity. nih.gov

The reaction equilibrium can be a challenge in transaminase-catalyzed reactions. To drive the reaction towards the desired amine product, an excess of the amine donor is often used. nih.gov Alternatively, the removal of the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine as the donor) can shift the equilibrium.

Table 2: Potential Transaminases for the Synthesis of this compound

| Enzyme Type | Amine Donor Example | Key Advantage |

| (R)-selective ω-Transaminase | Isopropylamine | Direct access to the (R)-enantiomer. nih.gov |

| (S)-selective ω-Transaminase | D-Alanine | Production of the (S)-enantiomer. nih.gov |

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, can be a cost-effective approach for industrial-scale production. sciepub.com

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. In the context of chemical synthesis via reductive amination, several parameters can be fine-tuned.

Choice of Reducing Agent: A variety of reducing agents can be employed for the reduction of the intermediate imine. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for imines over ketones. However, its toxicity is a significant drawback. A greener and often more effective alternative is sodium triacetoxyborohydride (NaBH(OAc)₃), which is milder and less toxic. acs.org

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reductive amination. acs.org The reaction temperature is typically kept low to moderate to control selectivity and minimize side reactions.

Catalyst Loading: In catalytic asymmetric methods, minimizing the catalyst loading is crucial for cost-effectiveness and reducing potential metal contamination in the final product. Optimization studies would aim to find the lowest possible catalyst concentration that still provides high yield and enantioselectivity in a reasonable timeframe.

Table 3: Parameters for Optimization in Reductive Amination

| Parameter | Options | Considerations |

| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, H₂ | Selectivity, toxicity, cost. acs.org |

| Solvent | DCM, DCE, THF, Methanol | Solubility, reaction rate, environmental impact. acs.org |

| Temperature | 0 °C to room temperature | Selectivity, reaction time. |

| Amine Source | Ammonia, Ammonium Acetate, Benzylamine | Reactivity, ease of removal. |

For enzymatic synthesis, optimization would focus on pH, temperature, substrate and enzyme concentration, and the choice of co-solvent to enhance substrate solubility and enzyme stability.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic routes to this compound.

Atom Economy: Catalytic methods, both chemical and enzymatic, inherently improve atom economy by reducing the need for stoichiometric reagents. rsc.org Reductive amination using H₂ as the reducing agent is highly atom-economical, with water being the only byproduct. rsc.org

Use of Safer Chemicals: Replacing toxic reagents like sodium cyanoborohydride with greener alternatives such as sodium triacetoxyborohydride is a key consideration. acs.org Furthermore, enzymatic catalysis operates in aqueous media under mild conditions, avoiding the use of harsh or toxic organic solvents. rsc.org

Energy Efficiency: Biocatalytic reactions are typically performed at or near ambient temperature and pressure, significantly reducing the energy consumption compared to many traditional chemical processes that require heating or high pressure. rsc.org

Renewable Feedstocks: While the synthesis of the precursor 4-propan-2-yloxycyclohexanone from renewable sources is a broader research goal, the use of biocatalysis aligns with the principle of using renewable (enzymes) and less hazardous materials. rsc.org

Waste Prevention: The high selectivity of enzymatic and asymmetric catalytic reactions minimizes the formation of byproducts, thereby reducing waste generation and simplifying purification processes. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Spectroscopic Characterization and Structural Elucidation of 4 Propan 2 Yloxycyclohexan 1 Amine

Advanced NMR Spectroscopy for Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of each atom in 4-propan-2-yloxycyclohexan-1-amine can be determined. The presence of stereoisomers, namely cis and trans diastereomers arising from the relative orientation of the amine and isopropoxy groups on the cyclohexane (B81311) ring, can also be resolved and assigned using these techniques.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments and their neighboring protons. The chemical shifts (δ) are influenced by the electron density around the nucleus, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (trans isomer) in CDCl₃

| Atom Number | Multiplicity | Predicted Chemical Shift (ppm) | Integration |

|---|---|---|---|

| H-1 | m | 2.60 - 2.80 | 1H |

| H-2, H-6 (axial) | m | 1.20 - 1.40 | 2H |

| H-2, H-6 (equatorial) | m | 1.90 - 2.10 | 2H |

| H-3, H-5 (axial) | m | 1.10 - 1.30 | 2H |

| H-3, H-5 (equatorial) | m | 1.80 - 2.00 | 2H |

| H-4 | m | 3.40 - 3.60 | 1H |

| H-7 | septet | 3.60 - 3.80 | 1H |

| H-8, H-9 | d | 1.15 | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (trans isomer) in CDCl₃

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 50.5 |

| C-2, C-6 | 33.0 |

| C-3, C-5 | 29.5 |

| C-4 | 75.0 |

| C-7 | 69.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide correlations between nuclei, allowing for the assembly of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-1 and its neighboring protons on C-2 and C-6, and between the protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their respective carbon atoms in the cyclohexane ring and the isopropoxy substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include those between the methyl protons (H-8, H-9) of the isopropoxy group and the carbon at C-7, as well as the methine proton H-7 and the carbons C-8 and C-9.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for determining the stereochemistry. For the trans isomer, a strong NOE would be observed between the axial proton at C-1 and the axial protons at C-2 and C-6. For the cis isomer, an NOE would be expected between the axial proton at C-1 and the equatorial protons at C-2 and C-6.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound, the expected monoisotopic mass of the molecular ion [M+H]⁺ is 158.1539 g/mol , corresponding to the molecular formula C₉H₂₀NO⁺. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

In tandem mass spectrometry, the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule. A plausible fragmentation pathway for this compound would involve initial loss of the isopropoxy group or cleavage of the cyclohexane ring.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 158.1539 | [M+H]⁺ |

| 141.1277 | [M-NH₃]⁺ |

| 99.1015 | [M-C₃H₇O]⁺ |

| 82.0961 | [C₆H₁₂]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound would exhibit characteristic bands for the N-H stretches of the primary amine, the C-O stretch of the ether linkage, and the C-H stretches of the alkyl groups.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| N-H (amine) | Scissoring | 1590 - 1650 | Weak |

| C-H (alkyl) | Stretch | 2850 - 2960 | 2850 - 2960 |

| C-O (ether) | Stretch | 1080 - 1150 | 1080 - 1150 |

The combination of these spectroscopic methods provides a detailed and unambiguous structural characterization of this compound, confirming its molecular formula, atomic connectivity, and stereochemical configuration.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the analysis of closely related structures, such as N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, provides a representative model for the expected crystallographic parameters. nih.gov For such a derivative, the crystal system, space group, and unit cell dimensions are determined from the diffraction pattern of a single crystal.

The determination of the crystal structure involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be deduced. This process yields a detailed model of the molecular structure, including the conformation of the cyclohexane ring and the relative orientation of the amino and propan-2-yloxy substituents.

A hypothetical data table for a related aminocyclohexane derivative is presented below to illustrate the type of information obtained from a crystallographic study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.21(3) |

| γ (°) | 90 |

| Volume (ų) | 1902.1(13) |

| Z | 4 |

This table is representative and based on data for a structurally similar compound.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. duke.edu For this compound, the primary intermolecular forces are expected to be hydrogen bonds and van der Waals interactions. mdpi.com

The amine (-NH₂) and the ether oxygen of the propan-2-yloxy group can act as hydrogen bond acceptors, while the amine hydrogens are hydrogen bond donors. These hydrogen bonds play a crucial role in stabilizing the crystal structure, often leading to the formation of specific supramolecular motifs like chains or sheets. nih.govmdpi.com For instance, intermolecular N-H···N and N-H···O hydrogen bonds are commonly observed in the crystal structures of aminocyclohexane derivatives. nih.gov

Computational Chemistry for Conformational Analysis and Spectroscopic Prediction

Computational chemistry provides powerful tools to complement experimental data and to explore aspects of molecular structure and dynamics that are not easily accessible through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost. researchgate.net

For this compound, DFT calculations can be used to determine the optimized ground state geometries of its various possible isomers (e.g., cis and trans) and conformers (e.g., chair with axial or equatorial substituents). These calculations provide the relative energies of the different conformations, allowing for the prediction of the most stable form in the gas phase.

The choice of the functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d), 6-311+G(d,p)) is crucial for obtaining accurate results. nih.gov For cyclohexane derivatives, it is particularly important to use methods that can adequately describe dispersion forces, which play a significant role in the subtle energy differences between conformers.

A hypothetical data table of relative energies for the conformers of this compound, as would be obtained from DFT calculations, is shown below.

| Conformer | Relative Energy (kcal/mol) |

| trans-diequatorial | 0.00 |

| trans-diaxial | +5.8 |

| cis-equatorial-axial | +2.1 |

| cis-axial-equatorial | +2.5 |

This table is illustrative and represents typical energy differences found in substituted cyclohexanes.

These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the computational model.

While DFT calculations provide static pictures of minimum energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent like water or chloroform. rsc.org This allows for the study of the dynamic equilibrium between different conformers, including the rates of chair-flipping of the cyclohexane ring.

The simulations can reveal the influence of the solvent on the conformational preferences of the molecule. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. The analysis of the MD trajectory can provide information on the distribution of conformers, the flexibility of the molecule, and the nature of its interactions with the surrounding solvent molecules. This dynamic picture is essential for understanding the behavior of the molecule in solution, which is often more relevant to its chemical reactivity and biological activity.

Chemical Reactivity and Transformation of 4 Propan 2 Yloxycyclohexan 1 Amine

Reactions Involving the Amine Functionality

The primary amine group is a versatile nucleophilic center, readily participating in a variety of classical amine reactions.

The lone pair of electrons on the nitrogen atom of 4-propan-2-yloxycyclohexan-1-amine allows it to readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) leads to the formation of N-(4-(isopropoxy)cyclohexyl)amides. The choice of the acylating agent can introduce a wide variety of substituents.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, yields the corresponding N-(4-(isopropoxy)cyclohexyl)sulfonamides. These derivatives are often highly crystalline and serve as useful intermediates or protecting groups. The reaction is typically performed in a suitable solvent like dichloromethane (B109758) or pyridine. nih.gov

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-(4-(isopropoxy)cyclohexyl)acetamide | Acylation |

| Benzoyl chloride | N-(4-(isopropoxy)cyclohexyl)benzamide | Acylation |

| p-Toluenesulfonyl chloride | N-(4-(isopropoxy)cyclohexyl)-4-methylbenzenesulfonamide | Sulfonylation |

| Methanesulfonyl chloride | N-(4-(isopropoxy)cyclohexyl)methanesulfonamide | Sulfonylation |

The primary amine can be converted to secondary or tertiary amines through alkylation reactions. Direct alkylation with alkyl halides can lead to overalkylation, yielding a mixture of products. A more controlled and widely used method is reductive amination. libretexts.org

Reductive Amination: This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine. youtube.com This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). organic-chemistry.orgacs.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favorable. youtube.com

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl-4-(isopropoxy)cyclohexan-1-amine |

| Acetone (B3395972) | Sodium cyanoborohydride | N-isopropyl-4-(isopropoxy)cyclohexan-1-amine |

| Cyclohexanone (B45756) | Sodium borohydride | N-cyclohexyl-4-(isopropoxy)cyclohexan-1-amine |

| Benzaldehyde | Palladium on Carbon/H2 | N-benzyl-4-(isopropoxy)cyclohexan-1-amine |

As a basic compound, this compound readily forms salts upon treatment with acids. The most common example is the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base. uni.lu Other mineral acids (like sulfuric or phosphoric acid) and organic acids (like acetic or tartaric acid) can also be used to form the corresponding ammonium (B1175870) salts.

These salts are typically soluble in water and polar solvents. The formation of a specific salt can be useful for purification through crystallization or for the preparation of pharmaceutical formulations.

Reactions Involving the Ether Linkage

The isopropoxy group is generally more stable than the amine functionality. However, under specific and often harsh conditions, the ether linkage can be cleaved or modified.

The carbon-oxygen bond of the ether can be cleaved by strong acids, most notably hydroiodic acid (HI) and hydrobromic acid (HBr). transformationtutoring.commasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for this purpose. libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. libretexts.org This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻).

Given the structure of this compound, the cleavage can occur at two positions: between the isopropyl group and the oxygen, or between the cyclohexyl ring and the oxygen. The reaction mechanism (SN1 or SN2) and the products will depend on the reaction conditions and the nature of the alkyl groups attached to the ether oxygen. libretexts.org

In this case, the isopropoxy group is attached to a secondary carbon of the cyclohexane (B81311) ring and a secondary carbon of the isopropyl group. Cleavage will likely proceed via an SN2 mechanism. Attack of the nucleophile at the less sterically hindered isopropyl group would yield 4-aminocyclohexanol and 2-halopropane.

| Reagent | Conditions | Products |

| Hydroiodic acid (HI) | Reflux | 4-Aminocyclohexanol and 2-iodopropane |

| Hydrobromic acid (HBr) | Reflux | 4-Aminocyclohexanol and 2-bromopropane (B125204) |

| Boron tribromide (BBr3) | -78 °C to room temp. | 4-Aminocyclohexanol and 2-bromopropane |

Regioselective modification of the ether linkage without affecting the amine or the cyclohexane ring is synthetically challenging. The term regioselectivity refers to the preference for a reaction to occur at one position over another. libretexts.org In the context of the ether group in this molecule, this would involve reactions that selectively target the isopropoxy group or the C-O bond.

Due to the inert nature of the ether linkage, such modifications are rare. Most reactions that are vigorous enough to attack the ether would also react with the more nucleophilic amine. Therefore, protection of the amine group (e.g., as an amide or carbamate) would be a prerequisite for attempting any selective modification of the ether.

Hypothetically, if the amine were protected, one could explore reactions that are regioselective for secondary ethers. For instance, certain enzymatic or microbial transformations might be able to hydroxylate the cyclohexane ring at a specific position relative to the ether. However, there is no specific literature available to suggest that such regioselective modifications have been successfully carried out on this compound itself. The stereochemistry of the cyclohexane ring, particularly the axial or equatorial position of the isopropoxy group, would play a significant role in directing any such reaction. chemistrysteps.comlibretexts.org

Cyclohexane Ring Transformations and Functionalization

The cyclohexane ring of this compound is a key determinant of its three-dimensional structure and can undergo transformations that affect its stereochemical and electronic properties.

Stereochemical Inversion and Retention at Chiral Centers

The stereochemistry of this compound, specifically the cis and trans relationship between the amino and isopropoxy groups, is crucial in determining its reactivity and biological interactions. The interconversion between these diastereomers can occur under specific reaction conditions.

Reactions involving nucleophilic substitution at the carbon atom bearing the amino or isopropoxy group can proceed with either inversion or retention of configuration, depending on the reaction mechanism. libretexts.org For instance, a direct S_N2-type displacement of a derivatized amino or hydroxyl group (formed from the isopropoxy group) would lead to an inversion of the stereocenter. libretexts.org Conversely, reactions proceeding through a double inversion mechanism or involving neighboring group participation may result in retention of the original stereochemistry.

The stereochemical outcome is also influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and substituents prefer to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.org For trans-4-propan-2-yloxycyclohexan-1-amine, the diequatorial conformation is generally more stable. In the cis-isomer, one substituent is axial and the other is equatorial. The equilibrium between these conformers can influence the accessibility of the reactive sites and thus the stereochemical course of a reaction.

Enzymatic transformations offer a high degree of stereocontrol. For example, transaminases have been used for the stereoselective amination of 4-substituted cyclohexanones to produce specific cis or trans cyclohexylamines. researchgate.netresearchgate.net Such enzymatic processes can be employed to selectively produce one diastereomer of this compound or to resolve a mixture of diastereomers. nih.gov A study on the dynamic isomerization of 4-substituted cyclohexane-1-amines demonstrated that a single transaminase could convert a cis/trans mixture to the thermodynamically more stable trans-isomer with high diastereomeric excess. nih.gov

Table 1: Stereochemical Considerations in Cyclohexylamine (B46788) Reactions

| Reaction Type | Predominant Stereochemical Outcome | Influencing Factors |

| SN2 Reaction | Inversion of configuration | Backside attack of the nucleophile. libretexts.org |

| SN1 Reaction | Racemization (if a chiral center is lost in the intermediate) | Formation of a planar carbocation intermediate. libretexts.org |

| Enzymatic Amination | High stereoselectivity (cis or trans) | Enzyme's active site geometry. researchgate.netresearchgate.net |

| Dynamic Kinetic Resolution | Formation of a single diastereomer | Thermodynamic stability of the product and enzyme selectivity. nih.gov |

Oxidation and Reduction of the Cyclohexane Ring

The cyclohexane ring in this compound can be subjected to oxidation and reduction reactions, leading to the formation of new functional groups or changes in the saturation of the ring.

Oxidation: The oxidation of the cyclohexane ring can lead to the formation of cyclohexanone or cyclohexanol (B46403) derivatives. The presence of the electron-donating amino and isopropoxy groups can influence the regioselectivity of the oxidation. While specific studies on this compound are not prevalent, research on related substituted cyclohexanes indicates that oxidation can be achieved using various reagents. For instance, human liver microsomes have been shown to oxidize 4-substituted 1,4-dihydropyridines to their corresponding pyridine derivatives. nih.gov The oxidation of cyclohexanes to produce cyclohexanone and cyclohexanol (KA oil) is an important industrial process, often catalyzed by metal salts. researchgate.net

Reduction: The reduction of the cyclohexane ring itself is not a common transformation under standard conditions due to its saturated nature. However, if the ring were to be oxidized to a cyclohexenone or cyclohexanone derivative, subsequent reduction could be employed to re-form a substituted cyclohexane. Reductive amination of a corresponding cyclohexanone is a common method for the synthesis of cyclohexylamines, where a reducing agent like sodium borohydride or catalytic hydrogenation is used. researchgate.netgoogle.com This process can be highly stereoselective, depending on the catalyst and reaction conditions. google.com

Mechanistic Studies of Key Reactions of this compound

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are influenced by factors such as the nature of the reactants, solvent, temperature, and catalyst.

Kinetics: The rate of reactions, such as N-acylation or alkylation of the amino group, will depend on the concentration of the reactants and the activation energy of the reaction. The steric hindrance around the amino group, influenced by the conformation of the cyclohexane ring and the isopropoxy group, can affect the rate of reaction. For instance, an equatorially positioned amino group is generally more accessible to reagents than an axial one, leading to a faster reaction rate. Kinetic studies on the N-acylation of amines are extensive, highlighting various effective acylating agents and catalytic approaches. researchgate.netresearchgate.net

Thermodynamics: The thermodynamic stability of the products relative to the reactants determines the position of equilibrium. For the cis-trans isomerization of this compound, the trans isomer is generally the thermodynamically more stable product due to the diequatorial arrangement of the substituents, which minimizes steric strain. libretexts.org Thermodynamic analysis of the disproportionation of cyclohexylamine to dicyclohexylamine (B1670486) has shown the main reaction to be slightly exothermic and spontaneous within a certain temperature range. icm.edu.plresearchgate.net The equilibrium constants for such reactions are influenced by temperature and pressure. icm.edu.plresearchgate.net

Table 2: Thermodynamic Data for the Isomerization of Related Substituted Cyclohexanes

| Compound | Isomerization | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | K (at 298 K) |

| 1,2-Dimethylcyclohexane | cis to trans | -1.87 | 0.1 | 22.8 |

| 1,3-Dimethylcyclohexane | cis to trans | -0.53 | -1.5 | 2.5 |

| 1,4-Dimethylcyclohexane | cis to trans | -1.90 | 0.0 | 25.0 |

Note: Data is for illustrative purposes and represents values for closely related systems. Specific values for this compound may differ.

Transition State Analysis

Computational chemistry provides powerful tools for analyzing the transition states of reactions, offering insights into reaction mechanisms and selectivity. nih.govlabcompare.comdigitellinc.com For reactions of this compound, transition state analysis can help to understand the stereochemical outcomes.

For example, in a nucleophilic substitution reaction, the geometry of the transition state can explain why backside attack (leading to inversion) is favored in SN2 reactions. For enzymatic reactions, modeling the substrate docked into the enzyme's active site can reveal the interactions that lead to high stereoselectivity. Computational studies on organocatalytic cascade reactions to form substituted cyclohexylamines have elucidated the role of the catalyst in controlling the stereochemistry of the product. acs.org

The prediction of reaction selectivity through computational methods requires careful consideration of multiple conformational states of the transition structures. nih.gov Automated tools are being developed to streamline this analysis and improve the accuracy of selectivity predictions. nih.gov

Derivatization Strategies for Advanced Materials and Sensors

The presence of the primary amine and the isopropoxy group on the cyclohexane scaffold makes this compound a versatile building block for the synthesis of advanced materials and sensors.

The amino group can be readily functionalized through reactions such as acylation, alkylation, and arylation to introduce a wide range of chemical functionalities. acs.orgroutledge.com These modifications can be used to tune the properties of the resulting materials. For instance, incorporating this amine into a polymer backbone could lead to materials with specific adhesive or self-healing properties due to the potential for hydrogen bonding from the N-H groups. acs.org The synthesis of functionalized polymers is a broad field with applications in various technologies. routledge.comncn.gov.plmdpi.com

The derivatization of cyclohexylamine structures is also a key strategy in the development of chemical sensors. researchgate.netnih.govspringerprofessional.deresearchgate.net By attaching a chromophore or fluorophore to the amine, a sensor molecule can be created that exhibits a change in its optical properties upon binding to a target analyte. The cyclohexane unit provides a defined three-dimensional structure that can contribute to the selectivity of the sensor. The development of fluorescent sensors based on cyclodextrin (B1172386) derivatives, for example, demonstrates the potential of incorporating cyclic structures into sensor design. researchgate.netnih.gov

Table 3: Potential Derivatization Reactions and Applications

| Reaction Type on Amine Group | Reagent Example | Potential Application |

| N-Acylation | Acid chloride, Anhydride | Synthesis of functional polymers, amides with specific biological activities. researchgate.netresearchgate.net |

| N-Alkylation | Alkyl halide | Modification of polymer properties, synthesis of catalysts. acs.org |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Creation of secondary or tertiary amines for diverse applications. |

| Schiff Base Formation | Aldehyde, Ketone | Intermediate for further functionalization, synthesis of ligands for metal complexes. |

| Polymerization | Di-acid chloride, Epoxide | Formation of polyamides, polyamines for advanced materials. acs.orgroutledge.com |

Stereochemical Aspects and Conformational Dynamics of 4 Propan 2 Yloxycyclohexan 1 Amine

Configurational Isomerism of 4-propan-2-yloxycyclohexan-1-amine

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. For this compound, this isomerism manifests as both cis/trans isomerism and the existence of enantiomers and diastereomers.

Cis/Trans Isomerism

The 1,4-disubstituted pattern of this compound gives rise to two geometric isomers: cis and trans. acs.org In the cis isomer, the amino and propan-2-yloxy groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. acs.org These two isomers are distinct chemical compounds with different physical and chemical properties.

Enantiomer and Diastereomer Characterization

Due to the presence of two stereocenters at the C1 and C4 positions, this compound can exist as multiple stereoisomers.

Cis Isomer: The cis isomer possesses a plane of symmetry that passes through the C1 and C4 atoms and their respective substituents. As a result, the cis isomer is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image.

Trans Isomer: The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers will rotate plane-polarized light in equal and opposite directions.

The relationship between the cis isomer and either of the trans enantiomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.org At room temperature, the ring undergoes a rapid "ring-flip" between two chair conformations. youtube.com

Chair-Chair Interconversion Barriers

Axial/Equatorial Preferences of Substituents

In a chair conformation, substituents can occupy two types of positions: axial (parallel to the main axis of the ring) and equatorial (pointing away from the perimeter of the ring). libretexts.org Due to steric strain, specifically 1,3-diaxial interactions, substituents generally prefer the more spacious equatorial position. libretexts.orglibretexts.org The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.

For the substituents in this compound:

The amino group (-NH₂) has an A-value of approximately 1.2-1.5 kcal/mol.

The isopropoxy group (-OCH(CH₃)₂) , which is structurally similar to an isopropyl group, is expected to have a significant steric demand. The A-value for an isopropyl group is approximately 2.15 kcal/mol.

These A-values indicate a strong preference for both substituents to occupy the equatorial position to minimize steric strain.

Influence of Substituents on Ring Conformation and Dynamics

The relative stability of the conformers of the cis and trans isomers of this compound is determined by the steric interactions of the amino and propan-2-yloxy groups in axial and equatorial positions.

Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

trans-(e,e) Conformer: Both the amino and propan-2-yloxy groups are in the favored equatorial positions. This conformation minimizes 1,3-diaxial interactions.

trans-(a,a) Conformer: Both substituents are in the disfavored axial positions, leading to significant steric strain from 1,3-diaxial interactions with each other and with the axial hydrogens on the ring.

Given the A-values of the amino and isopropoxy groups, the diequatorial conformer is significantly more stable than the diaxial conformer. The energy difference can be estimated by summing the A-values of the two axial substituents in the less stable conformer.

Cis Isomer: For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position in any given chair conformation. A ring-flip interconverts the axial and equatorial positions of the two groups.

Conformer 1: Amino group (axial), Propan-2-yloxy group (equatorial)

Conformer 2: Amino group (equatorial), Propan-2-yloxy group (axial)

The relative stability of these two conformers depends on which substituent experiences the greater steric strain in the axial position. Since the isopropoxy group has a larger A-value than the amino group, the conformer with the isopropoxy group in the equatorial position and the amino group in the axial position will be the more stable of the two.

The following interactive table summarizes the estimated conformational energies.

| Isomer | Conformation | Axial Substituents | Equatorial Substituents | Estimated Strain Energy (kcal/mol) | Relative Stability |

| Trans | e,e | None | -NH₂, -OCH(CH₃)₂ | ~0 | Most Stable |

| a,a | -NH₂, -OCH(CH₃)₂ | None | ~3.35 - 3.65 | Least Stable | |

| Cis | a,e | -NH₂ | -OCH(CH₃)₂ | ~1.2 - 1.5 | More Stable Cis Conformer |

| e,a | -OCH(CH₃)₂ | -NH₂ | ~2.15 | Less Stable Cis Conformer |

Note: The strain energy is estimated based on the sum of the A-values of the axial substituents. The A-value for the amino group is taken as 1.2-1.5 kcal/mol and for the isopropoxy group as ~2.15 kcal/mol. These values are approximations and can be influenced by interactions between the substituents.

Chiroptical Properties of Enantiopure this compound

Chiroptical spectroscopy techniques are essential for characterizing the three-dimensional structure of chiral molecules.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation measures the rotation of plane-polarized light by a chiral sample, while circular dichroism measures the differential absorption of left and right circularly polarized light. These properties are unique for each enantiomer and are highly sensitive to the molecule's absolute configuration and conformation. For this compound, which possesses two stereocenters (at C-1 and C-4), four possible stereoisomers exist: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). The (1R,4R) and (1S,4S) isomers are an enantiomeric pair, as are the (1R,4S) and (1S,4R) isomers (which are the cis isomers). The trans isomers would be (1R,4S) and (1S,4R), and the cis isomers would be (1R,4R) and (1S,4S), depending on the relative stereochemistry of the amine and isopropoxy groups.

Without experimental data, it is impossible to provide specific optical rotation values ([α]D) or CD spectral data (Δε vs. wavelength). Generally, enantiomers would exhibit equal and opposite optical rotations and mirror-image CD spectra. The specific values would depend on the solvent, temperature, and wavelength of the measurement.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy provides detailed information about the stereochemistry of a molecule by measuring the differential absorption of left and right circularly polarized infrared light. It is particularly powerful for determining the absolute configuration of chiral molecules in solution when combined with quantum chemical calculations. A VCD study of this compound would involve recording the VCD spectra of the individual enantiomers and comparing them to spectra predicted by computational methods for a specific absolute configuration. The vibrational modes most sensitive to the stereochemistry would likely involve the C-N and C-O stretching and bending vibrations, as well as the modes of the chiral cyclohexane ring.

Computational Studies of Stereoisomers and Conformational Ensembles

Computational chemistry is a vital tool for understanding the relationship between molecular structure and properties. For this compound, computational studies would be crucial for several reasons:

Conformational Analysis: The cyclohexane ring can exist in various conformations, with the chair form being the most stable. For the 1,4-disubstituted pattern, both cis and trans isomers are possible. In the trans isomer, the substituents can be in a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is generally more stable. In the cis isomer, one substituent is axial and the other is equatorial (a,e). The relative energies of these conformers would be influenced by the steric bulk of the amino and isopropoxy groups and potential intramolecular interactions. Computational methods like Density Functional Theory (DFT) could be used to calculate the geometries and relative energies of these conformers.

Unfortunately, a search of the scientific literature did not yield any such computational studies for this compound. While general principles of conformational analysis of substituted cyclohexanes are well-established, specific energy values and spectroscopic predictions require dedicated calculations for the molecule .

Advanced Applications and Potential in Chemical Research

4-propan-2-yloxycyclohexan-1-amine as a Chiral Building Block in Organic Synthesis

Currently, there is limited publicly available research specifically detailing the use of this compound as a chiral building block in asymmetric organic synthesis. The molecule possesses stereocenters, and its cis and trans diastereomers, as well as the enantiomers of the chiral centers, could potentially be separated and utilized to introduce chirality in the synthesis of complex target molecules. The stereochemical outcome of reactions involving this compound would be of significant interest in synthetic chemistry. However, specific examples and detailed studies on its application as a chiral auxiliary or synthon are not readily found in the current body of scientific literature.

Role in Ligand Design for Catalysis and Coordination Chemistry

The design of ligands is a cornerstone of modern catalysis and coordination chemistry. While the amine functionality of this compound suggests its potential to act as a ligand, coordinating to metal centers, there is a lack of specific research demonstrating its application in this context. The steric bulk provided by the cyclohexane (B81311) ring and the isopropoxy group could influence the coordination geometry and the catalytic activity of a resulting metal complex. Future research could explore the synthesis and characterization of coordination compounds involving this amine and various transition metals to evaluate their catalytic efficacy in reactions such as hydrogenations, cross-couplings, or asymmetric catalysis.

Development of Probes and Tags Utilizing this compound

Chemical probes and tags are essential tools for studying biological systems. These molecules are often designed with specific functionalities to interact with biological targets and reporter groups for detection. The primary amine group of this compound offers a reactive handle for the attachment of fluorophores, biotin, or other reporter molecules. However, there are no specific examples in the published literature of probes or tags that have been developed using this particular compound as a scaffold. Its potential in this area remains to be explored.

Scaffold for Rational Drug Design and Medicinal Chemistry Research (Excluding Dosage/Administration)

The most documented application of this compound is in the field of medicinal chemistry, where it serves as a crucial building block in the synthesis of more complex and biologically active molecules. A notable example is its use in the preparation of substituted imidazo[1,2-b]pyridazines, which have been investigated as protein kinase inhibitors. google.com

In this context, this compound is not the final active pharmaceutical ingredient but rather a key intermediate. Its structure is incorporated into the final molecule to provide specific steric and electronic properties that can influence the binding affinity and selectivity of the drug candidate for its target protein. The cyclohexane core can act as a rigid scaffold, positioning other functional groups in a defined spatial arrangement to optimize interactions with the binding site of a protein. The isopropoxy group can contribute to the lipophilicity of the final compound, which is an important parameter for its pharmacokinetic properties.

The use of this amine as a scaffold highlights a common strategy in rational drug design, where fragments or building blocks with desirable properties are assembled to create novel therapeutic agents. google.com

Integration into Supramolecular Assemblies and Material Science Contexts

Despite this potential, there is currently no specific research available that describes the integration of this compound into supramolecular assemblies or its application in material science. This remains an open area for future investigation.

Analytical Method Development for 4 Propan 2 Yloxycyclohexan 1 Amine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-propan-2-yloxycyclohexan-1-amine, enabling the separation of isomers and the assessment of purity.

Gas chromatography (GC) can be employed for the purity assessment of this compound, although the primary amino group may necessitate derivatization to enhance volatility and improve peak shape. rsc.orgresearchgate.net Techniques such as acylation or silylation can be utilized to create less polar and more thermally stable derivatives suitable for GC analysis. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for the separation of its geometric isomers (cis and trans). fishersci.comgoogle.comresearchgate.net Reversed-phase HPLC, using a C18 or a more shape-selective C30 column, with a mobile phase consisting of acetonitrile (B52724) and water, often with additives like triethylamine (B128534) to minimize peak tailing of the amine, can effectively resolve the cis and trans isomers. fishersci.comresearchgate.net Normal-phase HPLC on a silica (B1680970) column with a non-polar mobile phase, such as hexane (B92381) and ethanol, can also achieve this separation. google.com

Hypothetical HPLC Separation of Cis and Trans Isomers:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (after derivatization) or Charged Aerosol Detector (CAD) |

| Retention Time (cis) | 4.2 min |

| Retention Time (trans) | 5.1 min |

| Resolution | > 2.0 |

The presence of two chiral centers in this compound (at C1 and C4 of the cyclohexane (B81311) ring) gives rise to enantiomers for both the cis and trans isomers. Chiral chromatography is essential for the separation and quantification of these enantiomers to determine the enantiomeric excess. chiralpedia.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of a wide range of chiral compounds, including amines. nih.govnih.govchiralpedia.comspringernature.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to their resolution. chiralpedia.com

Hypothetical Chiral HPLC Separation of (1R,4R) and (1S,4S)-4-propan-2-yloxycyclohexan-1-amine:

| Parameter | Value |

|---|---|

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 215 nm (after derivatization) or Polarimeter |

| Retention Time (1S,4S) | 8.5 min |

| Retention Time (1R,4R) | 10.2 min |

| Selectivity (α) | 1.20 |

| Resolution (Rs) | 1.8 |

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis

Hyphenated techniques are powerful tools for the analysis of this compound in complex mixtures, providing both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the identification of volatile derivatives of the analyte. The electron ionization (EI) mass spectrum would likely show characteristic fragmentation patterns, including a molecular ion peak (if stable enough) and fragments arising from the cleavage of the C-N bond and the isopropyl ether group. libretexts.orgyoutube.com Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for the analysis of this compound. nih.govwaters.com Electrospray ionization (ESI) in the positive ion mode is typically used for amines, readily forming the protonated molecule [M+H]+. waters.commassbank.eu LC-MS can be used for purity analysis, impurity profiling, and quantification in various matrices. Tandem mass spectrometry (MS/MS) can provide further structural information through collision-induced dissociation of the parent ion. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, while less common, offers the unambiguous identification of components in a mixture by providing detailed structural information of the separated peaks.

Hypothetical GC-MS Fragmentation Data for Derivatized this compound:

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular ion of the derivatized compound |

| [M-15]+ | Loss of a methyl group from the isopropyl moiety |

| [M-43]+ | Loss of the isopropyl group |

| Fragment A | Ion resulting from alpha-cleavage at the C-N bond |

| Fragment B | Cyclohexyl ring fragment |

Spectroscopic Quantification Methods

Spectroscopic methods can be employed for the quantification of this compound.

Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of a substance without the need for an identical reference standard. ox.ac.ukjeol.comaist.go.jp By integrating the signals of the analyte against those of an internal standard of known concentration, an accurate quantification can be achieved. ox.ac.uknih.gov Specific, well-resolved proton signals in the 1H NMR spectrum of this compound, such as the methine proton of the isopropoxy group, can be used for quantification. libretexts.org

Due to the lack of a significant chromophore, direct UV-Vis spectroscopic quantification is not practical for this compound. However, derivatization of the primary amine with a UV-active labeling agent can be performed to enable quantification by UV-Vis spectrophotometry or HPLC with UV detection. chromforum.org

Hypothetical qNMR Purity Assay Data:

| Parameter | Value |

|---|---|

| Analyte Signal Integral | Signal corresponding to the methine proton of the isopropoxy group |

| Internal Standard | Maleic Anhydride |

| Internal Standard Integral | Signal corresponding to the vinyl protons |

| Calculated Purity | 99.5% |

Microfluidic and Miniaturized Analytical Systems

Microfluidic systems, or "lab-on-a-chip" technologies, offer several advantages for the analysis of pharmaceutical compounds, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govscienceopen.comwhmicro.comfluigent.com These miniaturized systems can integrate sample preparation, separation, and detection on a single chip. nifdc.org.cn For this compound, a microfluidic device could be designed to perform rapid purity checks or chiral separations, making it a valuable tool in process development and quality control. nih.govfluigent.com

Theoretical Studies and Modeling of 4 Propan 2 Yloxycyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These calculations can reveal the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to chemical attack, thereby painting a detailed picture of the molecule's inherent reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity.

For 4-propan-2-yloxycyclohexan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to the presence of the lone pair of electrons. This would make the amine group the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding regions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Similar Amine

| Molecular Orbital | Energy (eV) - Representative Calculation | Description |

| HOMO | -9.5 | Localized on the nitrogen atom, indicating its nucleophilic character. |

| LUMO | 2.1 | Distributed over the alkyl framework, indicating potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 11.6 | A large gap suggests high kinetic stability. |

Note: The data in this table is illustrative for a simple amine and not the result of a specific calculation on this compound.

Electrostatic Potential Surfaces

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP surface would be invaluable in predicting its intermolecular interactions.

It is anticipated that the most negative electrostatic potential (red/yellow) would be concentrated around the nitrogen and oxygen atoms due to their high electronegativity and the presence of lone pairs. The hydrogen atoms of the amine group and those on the cyclohexane (B81311) ring would exhibit a positive electrostatic potential (blue). This charge distribution suggests that the molecule can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs).

Molecular Docking and Receptor Interaction Modeling (Excluding Biological Effects/Dosage)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). While we are excluding biological effects, the principles of molecular docking can be discussed in the context of understanding the potential intermolecular interactions of this compound.

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. The amine and ether functionalities of this compound would be key features in its interaction with a hypothetical receptor, capable of forming hydrogen bonds and van der Waals interactions.

Table 2: Illustrative Molecular Docking Parameters for a Ligand-Receptor Complex

| Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction. More negative values indicate stronger binding. |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and receptor. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces. |

Note: This table describes the types of data obtained from a molecular docking study and does not represent actual results for this compound.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) (Excluding Biological Effects/Dosage)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with a specific endpoint, which in this context would be a measure of reactivity or a physical property, not a biological activity. uni.lu These models are built on the principle that the structure of a molecule dictates its properties. uni.lu

For a series of related cyclohexylamine (B46788) derivatives, a QSAR model could be developed to predict a property like reaction rate or equilibrium constant. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed property.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A measure of the compactness of a molecule. |

| Quantum Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

While a specific QSAR model for the reactivity of this compound has not been reported, the methodology provides a framework for systematically studying how structural modifications to the cyclohexyl, amine, or propyloxy groups would influence its chemical behavior.

Machine Learning Approaches for Property Prediction and Synthetic Route Planning

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties and to assist in the design of synthetic routes. mit.edu

For property prediction, ML models can be trained on large datasets of molecules with known properties. These models can then be used to predict the properties of new, uncharacterized molecules like this compound with a high degree of accuracy. Properties that can be predicted include boiling point, solubility, and spectral characteristics.

In the realm of synthetic route planning, ML-based retrosynthesis tools are becoming increasingly sophisticated. mit.edu These programs can analyze a target molecule and suggest a series of chemical reactions to synthesize it from commercially available starting materials. For this compound, such a tool might propose a retrosynthetic disconnection at the C-N bond, suggesting a reaction between a cyclohexanone (B45756) derivative and an amine, or at the C-O ether linkage.

Table 4: Overview of Machine Learning Applications in Chemistry

| Application | Description | Relevance to this compound |

| Property Prediction | Training models on existing data to predict physicochemical properties of new molecules. | Could provide rapid estimation of properties like boiling point, vapor pressure, and solubility. |

| Retrosynthesis | Using AI to identify potential synthetic pathways to a target molecule. | Could suggest efficient and novel routes for its laboratory synthesis. |

| Reaction Outcome Prediction | Predicting the major product and yield of a chemical reaction. | Could help in optimizing the conditions for reactions involving this compound. |

Safety, Handling, and Environmental Considerations in Academic Research with 4 Propan 2 Yloxycyclohexan 1 Amine

Laboratory Safety Protocols for Amine Compounds

Working with 4-propan-2-yloxycyclohexan-1-amine requires adherence to stringent safety protocols due to the general hazards associated with aliphatic amines. These compounds can be flammable, corrosive, and may cause severe eye damage and skin irritation. cdc.gov Inhalation of vapors can also lead to respiratory distress. basf.com

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense. This includes:

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors. skcinc.com